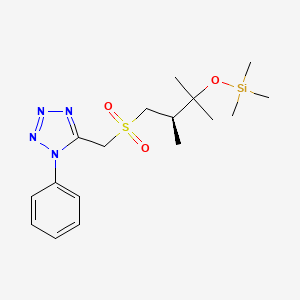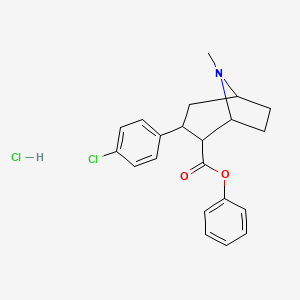
(-)-3-Beta--(4-Chlorophenyl)tropan-2-Beta--carboxylic acid phenyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RTI-113, also known as phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a stimulant drug that acts as a potent and fully selective dopamine reuptake inhibitor. It is a phenyltropane cocaine analog that has been studied for its potential use in treating cocaine addiction due to its high selectivity and potency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
RTI-113 is synthesized by replacing the methyl ester in RTI-31 with a phenyl ester, resulting in a compound that is fully specific to the dopamine transporter . The synthetic route involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the bicyclic structure, which is a key component of the phenyltropane framework.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced at the appropriate position on the bicyclic structure.
Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the phenyl ester.
Industrial Production Methods
Industrial production methods for RTI-113 would likely involve large-scale synthesis using the same synthetic route described above, with optimization for yield and purity. This would include the use of automated reactors and purification systems to ensure consistent production of high-quality RTI-113.
Análisis De Reacciones Químicas
Types of Reactions
RTI-113 undergoes several types of chemical reactions, including:
Oxidation: RTI-113 can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure.
Reduction: Reduction reactions can occur at the carbonyl group in the ester moiety.
Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Oxidized derivatives of RTI-113 with modifications at the nitrogen atom.
Reduction: Reduced derivatives with modifications at the ester moiety.
Substitution: Substituted derivatives with different groups replacing the chlorine atom on the phenyl ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
RTI-113 exerts its effects by selectively inhibiting the reuptake of dopamine at the dopamine transporter. This leads to an increase in extracellular dopamine levels, which enhances dopaminergic signaling in the brain . The molecular targets of RTI-113 include the dopamine transporter, where it binds and prevents the reuptake of dopamine, thereby prolonging its action in the synaptic cleft .
Comparación Con Compuestos Similares
RTI-113 is compared with other similar compounds, such as:
RTI-113’s uniqueness lies in its high selectivity and potency as a dopamine reuptake inhibitor, which makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H23Cl2NO2 |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
phenyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H |
Clave InChI |
UVNAYBAOZUMARC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


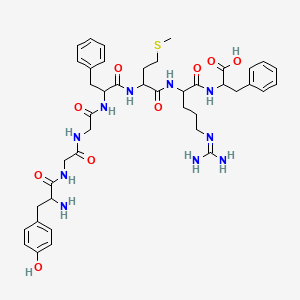
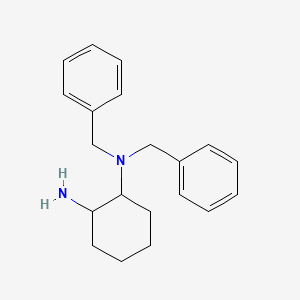
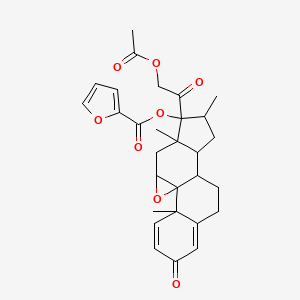
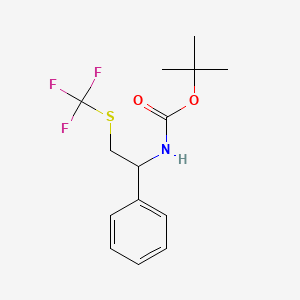
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B15130384.png)
![[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate](/img/structure/B15130396.png)
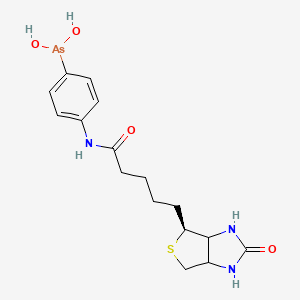
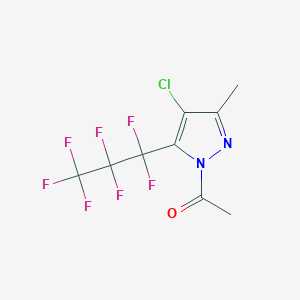
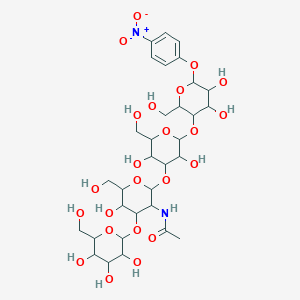



![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B15130451.png)
